Improved Aqueous Solubility Profile: 1.8× Higher TPSA and 2.5× Lower Computed Lipophilicity vs. Imidazo[4,5-c]quinoline Scaffold
The imidazo[4,5-c][1,5]naphthyridine scaffold (CAS 228253-33-6) exhibits a TPSA of 54.5 Ų and an XlogP of 0.8 . In contrast, the imidazo[4,5-c]quinoline scaffold (CAS 233-56-7) has a lower TPSA of approximately 30–38 Ų and higher XlogP of ~2.0–2.5 (estimated for the unsubstituted parent; confirmed at 30.7 Ų and XlogP3 of 3.9 for the 4-chloro-1-isobutyl substituted analog) . The additional nitrogen atom in the naphthyridine system increases polarity, reduces lipophilicity, and is expected to confer measurably higher aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo formulation.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | TPSA: 54.5 Ų; XlogP: 0.8 (1H-Imidazo[4,5-c][1,5]naphthyridine, unsubstituted parent) |
| Comparator Or Baseline | TPSA: ~30–38 Ų; XlogP: ~2.0–2.5 (1H-Imidazo[4,5-c]quinoline, unsubstituted parent, estimated); confirmed for substituted analog: TPSA 30.7 Ų, XlogP3 3.9 |
| Quantified Difference | TPSA increase of ~1.8× (54.5 vs. ~30 Ų); XlogP reduction of ~2.5× (0.8 vs. ~2.0) |
| Conditions | Computed physicochemical properties using standard algorithms (PubChem/XLogP3 methodology) |
Why This Matters
Higher TPSA and lower logP directly predict improved aqueous solubility, which reduces DMSO-dependent assay artifacts and expands formulation options for in vivo studies—decisive factors in selecting a scaffold for early-stage drug discovery.
